molecular formula C21H22N4O4 B2432413 6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005297-24-4

6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2432413
CAS No.: 1005297-24-4
M. Wt: 394.431
InChI Key: BVAODPDGOIMKIN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including an indolin-2-one ring and a pyrido[2,3-d]pyrimidine-2,4-dione ring. These types of structures are often found in biologically active molecules .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Ashraf et al. (2019) explored the synthesis of novel pyrido[2,3-d]pyrimidine heterocycle derivatives, including those with structural similarities to the compound . These derivatives were analyzed using spectral techniques and density functional theory (DFT), highlighting their potential in electronic structure analysis and molecular reactivity studies (Ashraf et al., 2019).

Antiviral Evaluation

El-Etrawy and Abdel-Rahman (2010) synthesized pyrimidine-2,4(1H,3H)-dione derivatives to test their antiviral activities, indicating a potential research application for similar compounds in antiviral drug discovery (El-Etrawy & Abdel-Rahman, 2010).

Antimitotic Agents

Research on pyridine derivatives, including pyrido[2,3-d]pyrimidine structures, has shown antitumor activity, suggesting their utility in studying antimitotic mechanisms and potential cancer therapies (Temple et al., 1992).

Optical and Nonlinear Optical (NLO) Applications

Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives for potential use in optical, nonlinear optical, and drug discovery applications, demonstrating the versatility of pyrimidine derivatives in materials science (Mohan et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, if it were an enzyme inhibitor, it would bind to the active site of the enzyme and prevent it from catalyzing its normal reaction .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its effects on various biological systems .

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-4-13-11-22-19-17(18(13)29-3)20(27)25(21(28)23(19)2)12-16(26)24-10-9-14-7-5-6-8-15(14)24/h5-8,11H,4,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAODPDGOIMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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